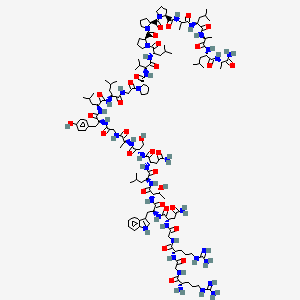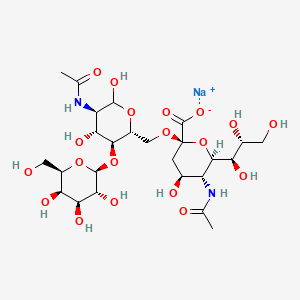
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt, also known as 3’-a-Sialyl-N-acetyllactosamine sodium salt or 3’-SLN sodium salt, is a high purity, custom synthesis sugar . It is a glycan component of O-glycopeptides .
Synthesis Analysis
This compound is a custom synthesis sugar that has been modified with fluorination, glycosylation, and methylation to provide the desired properties .Chemical Reactions Analysis
3’-Sialyl-N-acetyllactosamine can be used to make an avian receptor analogue glycoprobe to study the binding of influenza viruses such as the North American lineage subtype H7N2 virus A/New York/107/2003 (NY107) .Physical And Chemical Properties Analysis
The molecular weight of 3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is 696.6 g/mol . The empirical formula is C25H41N2NaO19 . It is a solid substance that should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Influenza Virus Research
This compound is used to create an avian receptor analogue glycoprobe, which helps in studying the binding of influenza viruses, such as the North American lineage subtype H7N2 virus A/New York/107/2003 (NY107). This application is crucial for understanding virus-host interactions and developing antiviral strategies .
Analysis of Milk Oligosaccharides
It serves as a reference material in the analysis of milk oligosaccharides. This is important for nutritional research and understanding the role of these oligosaccharides in health and disease .
Glycan Component Study
As a glycan component of O-glycopeptides, this compound is used in research to understand glycan structures and their biological functions, which is vital for the development of glycan-based therapeutics .
Sialic Acid Research
The compound aids in understanding the structural and functional aspects of sialic acids, which play a pivotal role in governing cellular processes such as cell signaling and immune responses .
Synthesis of Glycoproteins and Glycolipids
It is utilized in the synthesis of glycoproteins and glycolipids, which are essential components of cell membranes. This has implications for research into cell biology and membrane dynamics .
Drug Delivery Systems
This compound enhances the efficacy of drug delivery systems through targeted binding, which helps to avoid off-target effects. It also contributes to increasing stability, prolonging half-life, and providing organ or tissue-centric transport .
Mecanismo De Acción
Target of Action
It is known that this compound is a glycan component of o-glycopeptides , which suggests that it may interact with proteins or enzymes that recognize or modify these structures.
Mode of Action
As a glycan component of O-glycopeptides , it may be involved in protein recognition or modification processes
Biochemical Pathways
Given its role as a glycan component of O-glycopeptides , it may be involved in the biosynthesis or modification of these structures, which are important in numerous biological processes.
Result of Action
As a component of O-glycopeptides , it may influence the structure and function of these molecules, potentially affecting cellular processes such as cell signaling, adhesion, or immune response.
Propiedades
IUPAC Name |
sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O19.Na/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-20(17(36)14(22(39)43-12)27-8(2)31)45-23-19(38)18(37)16(35)11(5-29)44-23;/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41);/q;+1/p-1/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEFLSBORUBCTG-METCSLGWSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N2NaO19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

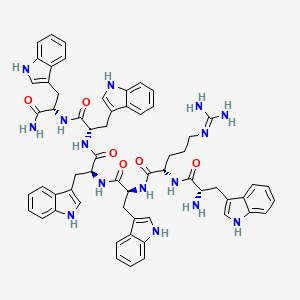
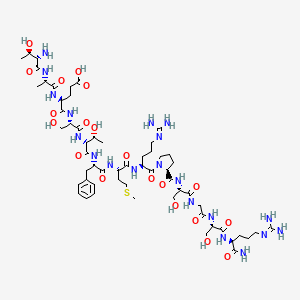

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
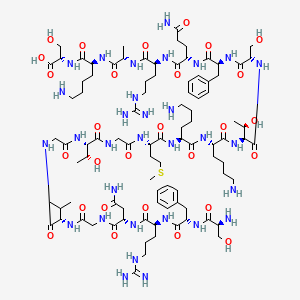
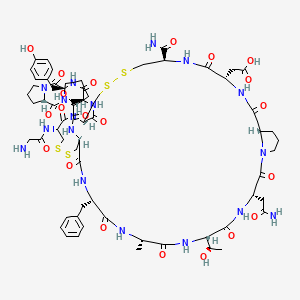
![d[Cha4]AVP](/img/structure/B561571.png)



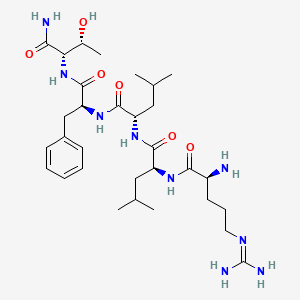
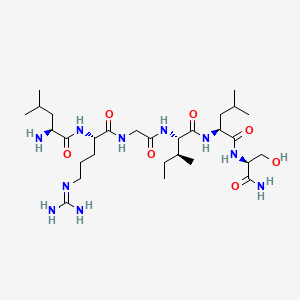
![[Ala17]-MCH](/img/no-structure.png)
